3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide is a synthetic benzamide derivative characterized by a sulfonamide-linked azepane ring and a pyrazin-2-ylamine substituent. The core structure consists of a benzamide scaffold substituted with a chlorine atom at the 4-position and a sulfonamide group at the 3-position, which is further modified with a seven-membered azepane ring.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-pyrazin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-6-5-13(17(23)21-16-12-19-7-8-20-16)11-15(14)26(24,25)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRGGFKNWXQAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with pyrazine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Azepan-1-ylsulfonyl Group: The azepan-1-ylsulfonyl group can be introduced by reacting the intermediate benzamide with azepane-1-sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Major products are 4-chlorobenzoic acid and pyrazine-2-amine.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate access and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
- Sulfonamide Modifications: The azepane-sulfonyl group in the target compound introduces a larger, lipophilic moiety compared to the aminosulfonyl group in Indapamide or the thiazolidinone-sulfonyl groups in SGK-274/369 .
- Heterocyclic Terminal Groups : The pyrazin-2-yl group in the target compound contrasts with the indole in SGK analogs or the imidazole in radotinib derivatives . Pyrazine’s electron-deficient aromatic system may improve interactions with kinase ATP-binding pockets, similar to radotinib’s antineoplastic mechanism .
Pharmacological Potential
- Anticancer Applications : SGK-274/369 induce apoptosis via pro-apoptotic pathways , while radotinib derivatives target tyrosine kinases . The target compound’s pyrazine and azepane groups may synergize for dual kinase inhibition or protein-binding modulation.
- Catalytic Utility: Benzoylthiurea ligands (L1–L3) demonstrate catalytic activity in Suzuki coupling , suggesting the target compound’s sulfonamide-pyrazine motif could be repurposed for organometallic catalysis.
Biological Activity
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of 360.43 g/mol. This compound is characterized by the presence of an azepan-1-ylsulfonyl group, a chloro substituent, and a pyrazin-2-yl group attached to a benzamide core, which may contribute to its diverse biological activities.
The biological activity of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thus preventing substrate access and subsequent catalysis. This mechanism is crucial for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have shown promise in inducing apoptosis in cancer cell lines. The compound's ability to modulate pathways involved in cell survival and death, such as the caspase cascade and NF-κB signaling, suggests that it could be explored further for anticancer applications .
Antibacterial Activity
The presence of the azepan and pyrazine moieties may enhance the compound's antibacterial properties. Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains, making this compound a candidate for further investigation in antibacterial drug development.
Comparative Analysis
To better understand the unique properties of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide, it is useful to compare it with related compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide | Contains azepan and pyrazine rings; chloro substituent | Potential anticancer and antibacterial activity |
| 4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide | Lacks chloro group | Different reactivity and binding properties |
| 4-chloro-N-pyrazin-2-ylbenzamide | Similar structure without azepan group | Exhibits anti-tubercular activity |
The unique combination of functional groups in 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide may enhance its interaction with biological targets compared to structurally similar compounds.
Case Studies
A study examining similar sulfonamide derivatives reported significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis through activation of caspases and modulation of autophagy pathways. The findings suggest that 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide could exhibit comparable or enhanced effects due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
